molecular formula C16H26O3 B14463713 methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate CAS No. 72488-02-9

methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate

Katalognummer: B14463713
CAS-Nummer: 72488-02-9
Molekulargewicht: 266.38 g/mol
InChI-Schlüssel: DTXKPEIISBRMGS-KGLIPLIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by its unique structure, which includes a cyclopentenone ring and a hexanoate ester group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

Carboxylic Acid+MethanolAcid CatalystEster+Water\text{Carboxylic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Ester} + \text{Water} Carboxylic Acid+MethanolAcid Catalyst​Ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate has various applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The cyclopentenone ring may also interact with enzymes and receptors, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl butyrate: Another ester with a simpler structure, used in flavoring and fragrances.

    Ethyl acetate: A widely used ester in solvents and coatings.

    Methyl propionate: Similar in structure but with a shorter carbon chain.

Uniqueness

Methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate is unique due to its cyclopentenone ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from simpler esters and contributes to its specific applications in research and industry .

Eigenschaften

CAS-Nummer

72488-02-9

Molekularformel

C16H26O3

Molekulargewicht

266.38 g/mol

IUPAC-Name

methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate

InChI

InChI=1S/C16H26O3/c1-3-4-8-13-11-12-15(17)14(13)9-6-5-7-10-16(18)19-2/h11-14H,3-10H2,1-2H3/t13-,14+/m1/s1

InChI-Schlüssel

DTXKPEIISBRMGS-KGLIPLIRSA-N

Isomerische SMILES

CCCC[C@@H]1C=CC(=O)[C@H]1CCCCCC(=O)OC

Kanonische SMILES

CCCCC1C=CC(=O)C1CCCCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.